2-Cyano-3-[3-ethoxy-4-hydroxy-5-[(phenylthio)methyl]phenyl]-2-propenamide
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Overview
Description
2-cyano-3-[3-ethoxy-4-hydroxy-5-[(phenylthio)methyl]phenyl]-2-propenamide is a hydroxycinnamic acid.
Scientific Research Applications
Optical Properties and Material Science
- Mechanofluorochromic Properties : This compound's derivatives, such as 2-cyano-3-(methoxyphenyl)-2-propenamides, demonstrate distinct optical properties owing to their specific stacking modes. These properties include variations in luminescence upon physical treatment like grinding, with changes in emission peaks and quantum yields, making them potentially useful in material science and optoelectronics (Song et al., 2015).
Thermodynamic and Solubility Studies
- Thermodynamic Properties : Studies on derivatives of this compound, including 2-cyano-3-[5-(phenyl)-2-furyl]-2-propenamide, have focused on their fusion temperature and solubility in various organic solvents. The differential enthalpies and entropies of dissolution were calculated, offering insights into intermolecular interactions affecting solubility and enthalpies of mixing, important for chemical processing and formulation (Sobechko et al., 2017).
Polymer Science and Copolymerization
- Copolymers Synthesis : Research involving methyl and methoxy ring-substituted 2-cyano-3-phenyl 2-propenamides has led to the synthesis of novel copolymers with styrene. These copolymers exhibit high glass transition temperatures and decreased chain mobility due to the high dipolar character of the trisubstituted ethylene monomer unit, making them relevant in the field of advanced polymer materials (Kharas et al., 2015).
Organic Synthesis and Reaction Mechanisms
- Generation and Reactions of Allylic Carbanion Species : The compound's derivatives, such as 2-Methyl-3-(phenylthio) propenoic acid, have been studied for generating allylic carbanion species. These species react with aldehydes and ketones, offering insights into organic synthesis and reaction mechanisms (Kitaoka et al., 1983).
Potential Medical Applications
- Prodrug Synthesis for Anti-inflammatory Agents : There is research on the synthesis of derivatives like 3-carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, which act as prodrugs for anti-inflammatory agents. These compounds show promise in the development of new medications (Patterson et al., 1992).
Chemical Synthesis and Luminescence Studies
- Photophysical Properties : Research on methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives has explored their unique luminescence properties, which vary depending on the substituted group. This is relevant for applications in photophysics and chemical synthesis (Kim et al., 2021).
Applications in Chemistry and Materials Science
Vinyl Ethers and Thermal Transformations : The reactions of alkynylmagnesium bromides with glycidol ethers, involving derivatives of this compound, have been studied for synthesizing various alcohols and for understanding their thermal transformations. This research contributes to organic chemistry and materials science (Dmitrieva et al., 2005).
Reactions of Cyanoquinolinethione : Studies on 3-cyano-4-(p-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinoline-2(1H)-thione have explored its reactions with various compounds to form new tetrahydroquinolines and tetrahydrothieno[2,3-b]quinolines, contributing to heterocyclic chemistry (Al-Taifi et al., 2016).
properties
Molecular Formula |
C19H18N2O3S |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(Z)-2-cyano-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C19H18N2O3S/c1-2-24-17-10-13(8-14(11-20)19(21)23)9-15(18(17)22)12-25-16-6-4-3-5-7-16/h3-10,22H,2,12H2,1H3,(H2,21,23)/b14-8- |
InChI Key |
YKLMGKWXBLSKPK-ZSOIEALJSA-N |
Isomeric SMILES |
CCOC1=CC(=CC(=C1O)CSC2=CC=CC=C2)/C=C(/C#N)\C(=O)N |
SMILES |
CCOC1=CC(=CC(=C1O)CSC2=CC=CC=C2)C=C(C#N)C(=O)N |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)CSC2=CC=CC=C2)C=C(C#N)C(=O)N |
Pictograms |
Irritant |
synonyms |
alpha-cyano-3-ethoxy-4-hydroxy-5-phenylmethylcinnamamide ST 638 ST-638 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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